9-methyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)-9H-purine
CAS No.: 2549050-75-9
Cat. No.: VC11813602
Molecular Formula: C16H17N9
Molecular Weight: 335.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549050-75-9 |
|---|---|
| Molecular Formula | C16H17N9 |
| Molecular Weight | 335.37 g/mol |
| IUPAC Name | 9-methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]purine |
| Standard InChI | InChI=1S/C16H17N9/c1-23-10-22-12-15(23)20-9-21-16(12)25-6-4-24(5-7-25)14-11-2-3-17-13(11)18-8-19-14/h2-3,8-10H,4-7H2,1H3,(H,17,18,19) |
| Standard InChI Key | MUMGQISIWPLRNH-UHFFFAOYSA-N |
| SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5 |
| Canonical SMILES | CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three distinct heterocyclic systems: a purine core, a piperazine ring, and a pyrrolo[2,3-d]pyrimidine unit. The purine scaffold, a bicyclic system comprising fused pyrimidine and imidazole rings, is substituted at the 6-position with a piperazine group. This piperazine linker connects to a pyrrolo[2,3-d]pyrimidine moiety, a tricyclic system featuring a pyrrole fused to a pyrimidine. The 9-methyl group on the purine core likely enhances metabolic stability by sterically hindering enzymatic degradation at this position.
Key structural attributes include:
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Purine Core: Serves as a pharmacophore for interactions with adenosine receptors or kinases.
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Piperazine Linker: Enhances solubility and provides conformational flexibility for target binding.
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Pyrrolo[2,3-d]Pyrimidine: Contributes to planar aromaticity, facilitating π-π stacking with protein residues .
The Standard InChIKey (MUMGQISIWPLRNH-UHFFFAOYSA-N) and SMILES representation (CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC5=C4C=CN5) confirm the connectivity and stereochemical configuration.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇N₉ |
| Molecular Weight | 335.37 g/mol |
| IUPAC Name | 9-Methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazin-1-yl]purine |
| CAS No. | 2549050-75-9 |
| Solubility | Likely soluble in DMSO or DMF |
Synthesis and Chemical Reactivity
Hypothesized Synthetic Pathways
Although explicit synthetic details for this compound are unavailable, analogous methodologies for related purine-pyrrolo-pyrimidine hybrids suggest a multi-step approach:
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Purine Core Functionalization: 6-Chloropurine derivatives undergo nucleophilic substitution with piperazine under basic conditions to install the piperazine linker .
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Pyrrolo[2,3-d]Pyrimidine Synthesis: Cyclocondensation of aminopyrrole precursors with cyanamide derivatives forms the pyrrolo-pyrimidine unit .
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Coupling Reaction: Buchwald-Hartwig amination or Ullmann-type coupling connects the piperazine to the pyrrolo-pyrimidine .
Critical challenges include regioselectivity in purine substitutions and minimizing side reactions during heterocycle formation.
Reactivity and Stability
The compound’s reactivity is governed by its electron-deficient purine core and nucleophilic piperazine nitrogen atoms. Potential reactions include:
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Alkylation/Acylation: The secondary amines on the piperazine ring may undergo alkylation with electrophiles like alkyl halides.
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Oxidation: The pyrrolo-pyrimidine’s aromatic system could participate in electrophilic substitution, though steric hindrance from the methyl group may limit reactivity.
Stability under physiological conditions remains uncharacterized, but the methyl group at N9 likely reduces susceptibility to oxidative deamination compared to unmodified purines.
Biological Activity and Mechanism
Modulation of Purinergic Signaling
The purine scaffold suggests potential interactions with purinergic receptors (P1 and P2 families). Methylation at N9 could shift selectivity toward adenosine A2A receptors, which regulate anti-inflammatory and neuroprotective pathways.
Research Applications
Biochemical Tool Compound
This compound may serve as:
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Kinase Profiling Probe: To map ATP-binding site diversity across kinase families.
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Nucleotide Analogue: For studying purine metabolism enzymes like adenosine deaminase.
Therapeutic Development
While toxicity and efficacy data are lacking, structural parallels to clinical kinase inhibitors (e.g., FGFR inhibitors in oncology) justify further exploration . Modifications to the piperazine or pyrrolo-pyrimidine subunits could optimize target affinity or bioavailability.
Challenges and Future Directions
Synthetic Optimization
Developing regioselective methods for purine functionalization remains a hurdle. Flow chemistry or enzymatic catalysis could improve yield and purity .
Pharmacological Characterization
In vitro assays are needed to evaluate:
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Kinase inhibition profiles (e.g., FGFR, PI3K, JAK families).
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Cytotoxicity and metabolic stability in hepatocyte models.
Computational Modeling
Molecular dynamics simulations could predict binding modes and guide structure-activity relationship (SAR) studies .
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